N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
Description
This compound features a 5,6-dimethylbenzoxazole core linked to a phenyl ring, with a 2-(4-methoxyphenoxy)acetamide substituent.
Properties
IUPAC Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-15-12-21-22(13-16(15)2)30-24(26-21)17-4-6-18(7-5-17)25-23(27)14-29-20-10-8-19(28-3)9-11-20/h4-13H,14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYBZZAETXXRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and aldehydes under reflux conditions with catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts.
Substitution Reactions: The benzoxazole core is then subjected to substitution reactions to introduce the dimethyl and phenyl groups at the appropriate positions.
Acetylation: The final step involves the acetylation of the substituted benzoxazole with 4-methoxyphenoxyacetic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the phenyl
Biological Activity
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H22N2O3
- Molecular Weight : 350.41 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can interact with receptors that regulate cell growth and apoptosis, potentially leading to anticancer effects.
Anticancer Properties
Research indicates that benzoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Breast Cancer Cells : Studies have shown that compounds similar to this compound can induce apoptosis in MCF-7 and MDA-MB series cells.
- Lung Cancer Cells : The compound has demonstrated effectiveness against A549 lung cancer cells.
The structure–activity relationship (SAR) analysis suggests that modifications in the benzoxazole moiety can enhance anticancer activity by improving binding affinity to target proteins involved in cancer progression .
Antimicrobial Activity
The compound's antimicrobial properties have been explored against various Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis (Gram+) | Active | 32 µg/mL |
| Escherichia coli (Gram-) | Inactive | N/A |
While the antibacterial activity is limited, some derivatives have shown promise as antifungal agents against Candida albicans .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Screening :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide exhibit significant anticancer properties. Studies have shown that benzoxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that modifications in the benzoxazole structure enhance its cytotoxicity against breast cancer cells.
Mechanism of Action
The mechanism involves the inhibition of specific kinases and modulation of signaling pathways associated with cell growth and survival. The presence of the methoxyphenoxy group is believed to enhance the compound's interaction with target proteins involved in tumorigenesis .
Antimicrobial Properties
Recent investigations into the antimicrobial properties of this compound have yielded promising results. It has been shown to possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Materials Science
Polymer Chemistry
this compound is also being explored for its potential use in polymer synthesis. Its unique chemical structure allows it to act as a monomer or cross-linking agent in the development of new polymeric materials with enhanced thermal and mechanical properties .
Case Study: Synthesis of Functional Polymers
In a recent study, researchers synthesized a series of polymers incorporating this compound into their backbone. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers .
Fluorescent Probes
Due to its inherent fluorescence properties, this compound can be utilized as a fluorescent probe in biological imaging applications. Its ability to selectively bind to specific biomolecules makes it a valuable tool for tracking cellular processes in real-time .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzoxazole/Related Heterocycles
Acetamide Derivatives with Varied Substituents
Pharmacological and Physicochemical Insights
- Electron Effects: The 4-methoxyphenoxy group donates electron density, contrasting with sulfonamides () or sulfonyl groups (), which are electron-withdrawing. This difference may influence receptor binding or metabolic stability.
- Molecular Weight: The target compound’s molecular weight is estimated to be ~400–430 g/mol, comparable to quinazolinone analogs (415.44, ) but lower than benzamide derivatives (386.44, ).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions between key intermediates. For example, benzoxazole derivatives are often prepared by reacting substituted 2-aminophenols with carboxylic acid derivatives under acidic conditions (e.g., polyphosphoric acid). Microwave-assisted synthesis may enhance reaction efficiency . Acetamide side chains are typically introduced via nucleophilic acyl substitution or coupling reactions with activated esters (e.g., using EDCI or DCC as coupling agents). Post-synthetic modifications, such as deprotection or functional group interconversion, require controlled conditions to avoid degradation .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are critical for verifying substituent positions and confirming the benzoxazole core. Key signals include aromatic protons (6.5–8.5 ppm) and methyl/methoxy groups (2.0–4.0 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula. Fragmentation patterns help identify structural motifs like the benzoxazole ring .
- X-ray Crystallography : Single-crystal analysis using SHELX software resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. What computational strategies are effective in predicting the biological activity or binding affinity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Fukui functions identify nucleophilic/electrophilic sites .
- Molecular Docking (AutoDock, Glide) : Dock the compound into target protein pockets (e.g., dihydrofolate reductase or kinase domains) to assess binding modes. Use scoring functions (e.g., MM-GBSA) to rank affinity .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent to evaluate stability of ligand-protein complexes and identify critical residues for binding .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Analysis : Compare IC values across multiple cell lines (e.g., NCI-60 panel) to distinguish target-specific effects from cytotoxicity .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural Analog Comparison : Synthesize derivatives with incremental modifications (e.g., substituent halogens or methyl groups) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize crystallographic refinement for this compound when data quality is suboptimal?
- Methodological Answer :
- SHELXL Refinement : Use iterative cycles of least-squares refinement with restraints for anisotropic displacement parameters. Apply TWIN/BASF commands for twinned crystals .
- Hydrogen Bond Network Analysis : Validate intermolecular interactions (e.g., C–H···O) to improve model accuracy. Tools like Mercury (CCDC) visualize packing motifs .
- Data Merging : For weak datasets, merge multiple crystals using XDS or HKL-3000 to enhance completeness and reduce R .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
